3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol
Overview
Description
“3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular formula of “3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol” is C11H12F3NO . The compound contains a pyrrolidine ring, a phenyl ring, and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Crystal Structure and Bio-Evaluation
- Crystal Structure of Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one] : The molecule displays intra- and intermolecular C-H...O hydrogen bonds, which could be significant in understanding its interactions in various applications (Thinagar et al., 2000).
- Synthesis and Bio-Evaluation of Novel Hybrids : This study explores the synthesis of novel compounds using a precursor related to 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol, evaluated for in vitro activity against human bacterial pathogens and fungal strains (Jha & Ramarao, 2017).
Chemical Synthesis and Modification
- Synthesis of Fluorinated Derivative : This research involves the transformation of a related compound, leading to the synthesis of a fluorinated derivative for potential applications in medicinal chemistry (Kuznecovs et al., 2020).
- Organocatalytic Conjugate Addition : A study demonstrating the use of a pyrrolidine/trifluoroacetic acid combination to catalyze the addition of alkyl methyl ketones, which could be relevant for pharmaceutical synthesis (Chowdhury & Ghosh, 2009).
- Cyclization of Trifluoromethyl Alkenyl Triflates : A method for synthesizing 2-trifluoromethyl-2-hydroxy-2H-chromenes, involving a key intermediate similar to 3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol, suggesting potential in organic synthesis (Li et al., 2018).
Material Science and Pharmacological Potential
- Synthesis and Characterization of Fulleropyrrolidines : The study discusses the synthesis of fullerene pyrrolidines containing trifluoromethyl group, indicating potential in material science, especially in photovoltaics (Li et al., 2012).
- Anticancer Potential of Trifluoromethyl Pyrrole Analogue : This paper evaluates the anticancer activity of fluorinated pyrrole derivatives, highlighting a novel trifluoromethyl-functionalized phosphonopyrrole as a promising compound with anticancer potential (Olszewska et al., 2020).
Future Directions
The future directions for research on “3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol” and similar compounds could involve further exploration of the pharmacophore space due to sp3-hybridization, investigation of the influence of steric factors on biological activity, and design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10(16)5-6-15-7-10/h1-4,15-16H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOWRYUFQAXJOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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